5-Bromo-3-iodo-2-methylbenzoic acid
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Overview
Description
5-Bromo-3-iodo-2-methylbenzoic acid is an organic compound with the molecular formula C8H6BrIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, iodine, and a methyl group
Mechanism of Action
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution . The presence of bromine and iodine atoms in the compound could potentially enhance its reactivity, given their roles as good leaving groups in chemical reactions .
Result of Action
The presence of bromine and iodine atoms could potentially influence the compound’s reactivity and its interactions with biological targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-iodo-2-methylbenzoic acid typically involves multi-step organic reactions. One common method is the halogenation of 2-methylbenzoic acid. The process begins with the bromination of 2-methylbenzoic acid to form 5-bromo-2-methylbenzoic acid. This intermediate is then subjected to iodination to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-iodo-2-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted benzoic acids.
Coupling Products: Aryl or vinyl-substituted benzoic acids are common products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
5-Bromo-3-iodo-2-methylbenzoic acid has several applications in scientific research:
Biology: It can be used in the synthesis of biologically active compounds for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylbenzoic acid: Similar structure but lacks the iodine atom.
5-Bromo-2-iodobenzoic acid: Similar structure but lacks the methyl group.
Uniqueness
5-Bromo-3-iodo-2-methylbenzoic acid is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
5-bromo-3-iodo-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEJCTGTAAQGIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1I)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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